Methyl 1,4-Benzodioxane-2-carboxylate
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Overview
Description
Methyl 1,4-Benzodioxane-2-carboxylate is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It is a derivative of benzodioxine and is known for its unique chemical structure, which includes a dioxine ring fused with a benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Methyl 1,4-Benzodioxane-2-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 1,4-Benzodioxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
Methyl 1,4-Benzodioxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 1,4-Benzodioxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Methyl 1,4-Benzodioxane-2-carboxylate can be compared with other similar compounds, such as:
- 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
These compounds share the benzodioxine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to its ester functional group, which imparts specific chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLAAGHHNZECPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389175 |
Source
|
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-79-4 |
Source
|
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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